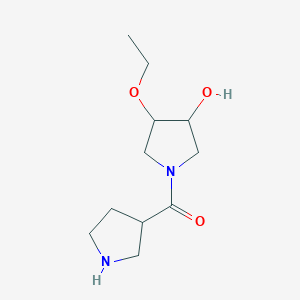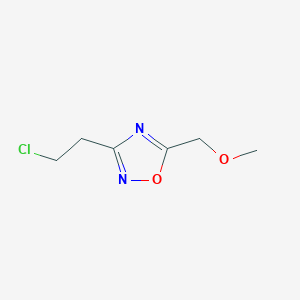
3-(2-Chloroethyl)-5-(methoxymethyl)-1,2,4-oxadiazole
Descripción general
Descripción
The compound “3-(2-Chloroethyl)-5-(methoxymethyl)-1,2,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The oxadiazole ring is substituted at the 3rd position by a 2-chloroethyl group and at the 5th position by a methoxymethyl group .
Molecular Structure Analysis
The molecular structure analysis would involve techniques such as NMR spectroscopy . The different environments of the protons and carbons in the molecule would give rise to different peaks in the NMR spectrum, providing information about the structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chloroethyl group could undergo nucleophilic substitution reactions . The oxadiazole ring might also participate in reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. These could include its boiling point, density, and solubility . The presence of the polar oxadiazole ring and the nonpolar ethyl and methyl groups would influence these properties .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazole, including compounds structurally related to 3-(2-Chloroethyl)-5-(methoxymethyl)-1,2,4-oxadiazole, show significant antimicrobial activities. These compounds have been synthesized and tested against a range of bacterial and fungal strains. For instance, derivatives have exhibited inhibitory activities against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, as well as against fungal species like Candida albicans. These findings highlight the potential of 1,2,4-oxadiazole derivatives in the development of new antimicrobial agents (Rai et al., 2010) (Kumar et al., 2013).
Analgesic and Anti-inflammatory Activities
1,2,4-Oxadiazole derivatives have also been explored for their analgesic and anti-inflammatory properties. Studies have synthesized various derivatives and evaluated their effectiveness in reducing pain and inflammation in rodent models. Certain derivatives demonstrated potent analgesic and anti-inflammatory effects, suggesting their potential as lead compounds for the development of new therapeutic agents in this category (Dewangan et al., 2015).
Applications in Material Science
Beyond biomedical applications, 1,2,4-oxadiazole derivatives have been investigated for their applications in material science, particularly in the field of optoelectronics. Their optical and luminescence properties have been studied, revealing potential uses in the development of optical limiters and photoluminescent materials. This research opens up new avenues for the application of these compounds in advanced material technologies (Chandrakantha et al., 2011).
Enzyme Inhibition
Furthermore, certain 1,2,4-oxadiazole derivatives have shown promise as enzyme inhibitors, which could be beneficial for therapeutic applications targeting diseases associated with enzyme dysregulation. Studies have identified compounds with inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in treating conditions like Alzheimer's disease (Rehman et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-chloroethyl)-5-(methoxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-10-4-6-8-5(2-3-7)9-11-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEYFCRBKXCKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



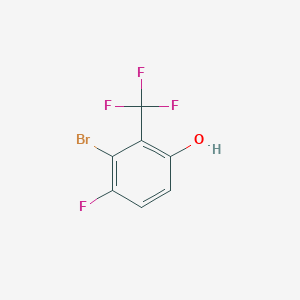
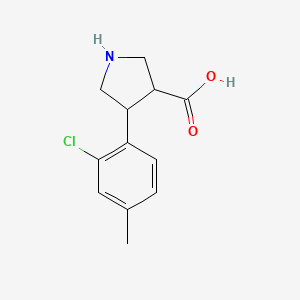
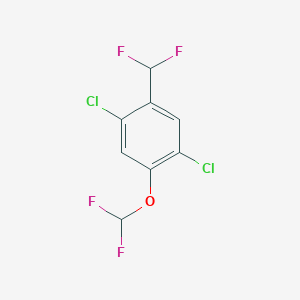
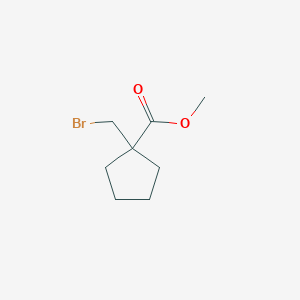
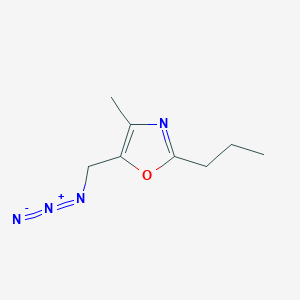
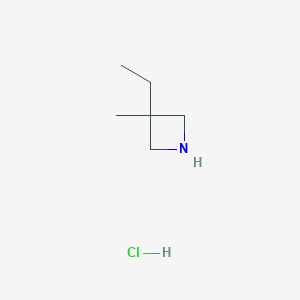
![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)




